molecular formula C17H16Cl2N2O2 B15014321 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B15014321
M. Wt: 351.2 g/mol
InChI Key: YYYMOUGEOMOBEU-AWQFTUOYSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenyl and dimethylphenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound .

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide include:

Uniqueness

The presence of both dichlorophenyl and dimethylphenoxy groups contributes to its unique reactivity and biological activity .

Properties

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H16Cl2N2O2/c1-11-3-6-15(7-12(11)2)23-10-17(22)21-20-9-13-4-5-14(18)8-16(13)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+

InChI Key

YYYMOUGEOMOBEU-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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